2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a pyrimidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of cyclopropyl with a halogenated pyrimidin-4-ol derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The pyrimidin-4-ol moiety can be oxidized to form pyrimidin-4-one derivatives.
Reduction: Reduction reactions can be performed on the fluorophenyl group to produce corresponding cyclopropyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidin-4-ol position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: Pyrimidin-4-one derivatives.
Reduction: Cyclopropyl derivatives of the fluorophenyl group.
Substitution: Substituted pyrimidin-4-ol derivatives.
Scientific Research Applications
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol has shown promise in various scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has potential biological activity, which can be explored for developing new therapeutic agents.
Medicine: The compound may have pharmacological properties that could be useful in drug discovery and development.
Industry: Its unique structure makes it a candidate for use in materials science and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid: This compound shares structural similarities but has a different core structure, which may result in different biological activities.
Cyclopropyl(2,6-difluorophenyl)methanamine: Another compound with a cyclopropyl group and fluorophenyl moiety, but with a different functional group.
Uniqueness: 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-ol is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-cyclopropyl-4-(2-fluorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCNFTHTYMYTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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